molecular formula C21H27ClN2O5 B14596770 4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 60614-39-3

4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Cat. No.: B14596770
CAS No.: 60614-39-3
M. Wt: 422.9 g/mol
InChI Key: RNVJQFOWUIBZOR-UHFFFAOYSA-N
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Description

4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a synthetic organic compound belonging to the pyrazoline family. This compound is characterized by its unique structure, which includes a pyrazolinium core substituted with butoxy, dimethyl, and diphenyl groups. The perchlorate anion is associated with the pyrazolinium cation, contributing to the compound’s overall stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-butoxybenzaldehyde with 1,2-dimethyl-3,5-diphenylpyrazoline in the presence of an acid catalyst. The resulting intermediate is then treated with perchloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.

    Substitution: The butoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced dihydropyrazoline compounds, and substituted pyrazolinium salts.

Scientific Research Applications

4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-3,5-diphenylpyrazoline
  • 4-Butoxybenzaldehyde
  • Pyrazolinium salts

Uniqueness

4-Butoxy-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

60614-39-3

Molecular Formula

C21H27ClN2O5

Molecular Weight

422.9 g/mol

IUPAC Name

4-butoxy-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C21H26N2O.ClHO4/c1-4-5-16-24-21-19(17-12-8-6-9-13-17)22(2)23(3)20(21)18-14-10-7-11-15-18;2-1(3,4)5/h6-15,19H,4-5,16H2,1-3H3;(H,2,3,4,5)

InChI Key

RNVJQFOWUIBZOR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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